![molecular formula C11H19NO B13332390 cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran] CAS No. 2109515-81-1](/img/structure/B13332390.png)
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran]: is a complex heterocyclic compound that features a unique spiro structure. This compound is part of a broader class of spiro compounds, which are characterized by a single atom that is shared by two rings. The spiro structure imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] typically involves multi-step reactions that include cyclization and annulation processes. One common approach is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring . For example, the cyclization can be initiated by using p-toluenesulfonic acid in the presence of acetic anhydride . Another method involves the chemoselective (3 + 2) cycloaddition between 2-pyrones and vinyl cyclopropanes in the presence of Pd2(dba)3/dppe in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopenta[b]pyrrole-5,2’-indene]: Another spiro compound with a similar core structure but different substituents.
Spiro[cyclopropane-1,2’-steroids]: Compounds with a spiro cyclopropane ring linked to steroid structures.
Uniqueness
cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4’-pyran] is unique due to its specific spiro structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
2109515-81-1 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
(3aR,6aR)-spiro[2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole-3,4'-oxane] |
InChI |
InChI=1S/C11H19NO/c1-2-9-10(3-1)12-8-11(9)4-6-13-7-5-11/h9-10,12H,1-8H2/t9-,10+/m0/s1 |
InChI Key |
NXWWNEIARFFJNF-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C1)NCC23CCOCC3 |
Canonical SMILES |
C1CC2C(C1)NCC23CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


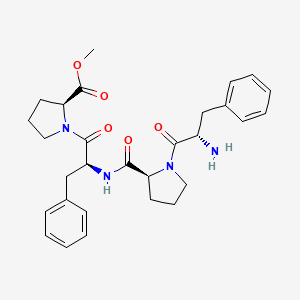
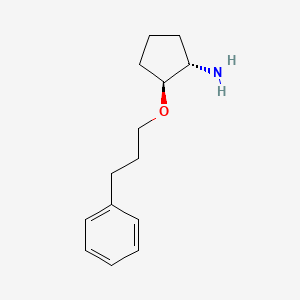
amine](/img/structure/B13332329.png)

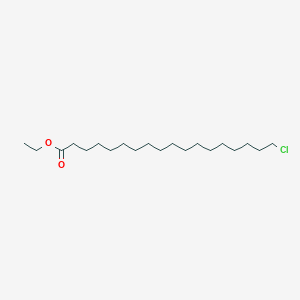

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)
![1-{[(Benzyloxy)carbonyl]amino}-4-tert-butylcyclohexane-1-carboxylic acid](/img/structure/B13332362.png)
![3-Bromo-4,5,7,8-tetrahydropyrazolo[1,5-d][1,4]oxazepine](/img/structure/B13332367.png)
![2-[(5-Methylhexan-2-yl)amino]butan-1-ol](/img/structure/B13332370.png)
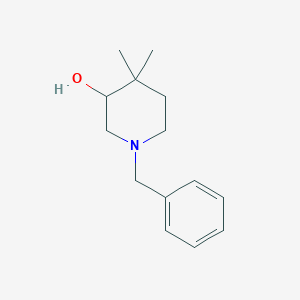
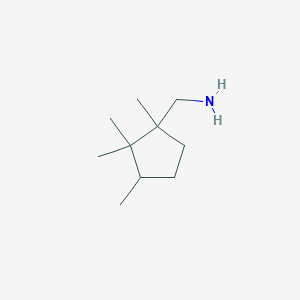
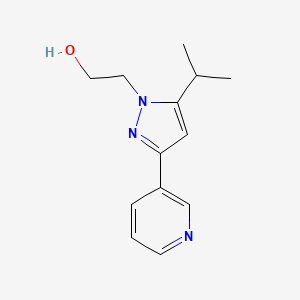
![{4-[(Ethylamino)methyl]cyclohexyl}methanamine](/img/structure/B13332389.png)
